N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a structurally complex molecule featuring a quinazoline-dione core substituted with a 4-methoxyphenylmethyl group at position 3 and a piperazine-ethylcarboxamide moiety at position 5. The piperazine ring is further substituted with a 2-fluorophenyl group, which modulates electronic and steric properties. Such substitutions are critical for receptor binding and metabolic stability, as seen in analogous compounds targeting dopamine receptors (e.g., D3 antagonism) .
The quinazoline-dione scaffold is known for its pharmacological versatility, particularly in central nervous system (CNS) and anticancer drug discovery.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN5O4/c1-39-22-9-6-20(7-10-22)19-35-28(37)23-11-8-21(18-25(23)32-29(35)38)27(36)31-12-13-33-14-16-34(17-15-33)26-5-3-2-4-24(26)30/h2-11,18H,12-17,19H2,1H3,(H,31,36)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZGXYONMTGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCN(CC4)C5=CC=CC=C5F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS001758921, also known as F6548-1223 or N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a complex compound with potential therapeutic applicationsCompounds with similar structures have been found to interact with various targets, such as equilibrative nucleoside transporters (ents), and have shown inhibitory effects.
Mode of Action
Based on its structural similarity to other compounds, it’s plausible that it may interact with its targets through the formation of stable hydrogen bonds. This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its therapeutic effects.
Biochemical Pathways
For instance, some compounds have been found to inhibit the function of ENTs, which play a vital role in nucleotide synthesis and regulation of adenosine function.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion. Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
Key Compounds and Their Properties:
Analysis:
- Fluorine’s electron-withdrawing nature may also improve metabolic stability over methoxy or chloro groups .
- Quinazoline vs. Pyridine Cores : Unlike pyridine-based compounds (e.g., 8b), the quinazoline-dione core in the target compound introduces hydrogen-bonding sites (via carbonyl groups), which could enhance binding to serine/threonine kinases or neurotransmitter receptors .
Functional Group Comparisons
Methoxyphenyl vs. Fluorophenyl Groups
Carboxamide Linkers
- The ethylcarboxamide linker in the target compound provides flexibility, enabling optimal spatial arrangement for receptor binding. This contrasts with rigid pentanamide (7o) or benzoyl (8b) linkers, which may restrict conformational adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
